molecular formula C22H22O6 B14469547 acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol CAS No. 66267-15-0

acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol

Cat. No.: B14469547
CAS No.: 66267-15-0
M. Wt: 382.4 g/mol
InChI Key: FFXLKMVABFHNDE-RKDOVGOJSA-N
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Description

Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is a compound that combines the properties of acetic acid and a dihydrochrysene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can involve several synthetic routes. One common method is the bromination of trans-stilbene followed by a series of reactions to introduce the dihydrochrysene moiety. The reaction typically involves the use of glacial acetic acid as a solvent and pyridinium tribromide as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol has several scientific research applications:

    Chemistry: The compound is used as an intermediate in organic synthesis and as a chiral building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and as a model compound for understanding biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to interact selectively with specific biological molecules, influencing pathways and processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydrochrysene derivatives and chiral molecules with similar structures. Examples include:

    (2R,3R)-Tartaric acid: Another chiral molecule used in various applications.

    trans-Stilbene: A precursor in the synthesis of dihydrochrysene derivatives.

Uniqueness

Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its combination of acetic acid and dihydrochrysene moieties, providing distinct chemical and biological properties. Its chiral nature and specific interactions with molecular targets make it valuable in research and industrial applications.

Properties

CAS No.

66267-15-0

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol

InChI

InChI=1S/C18H14O2.2C2H4O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20;2*1-2(3)4/h1-10,17-20H;2*1H3,(H,3,4)/t17-,18-;;/m1../s1

InChI Key

FFXLKMVABFHNDE-RKDOVGOJSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O

Origin of Product

United States

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